N-(tert-butyl)-4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxamide
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Description
N-(tert-butyl)-4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H31N5O3S and its molecular weight is 385.53. The purity is usually 95%.
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Scientific Research Applications
CNS Disorders
N-Alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds similar to N-(tert-butyl)-4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxamide, have been investigated for their selectivity towards the 5-HT7 receptor. This receptor is implicated in various CNS disorders. The study identified compounds with potent and selective antagonist activity against the 5-HT7 receptor, demonstrating distinct antidepressant-like and pro-cognitive properties in vivo. This research indicates the potential therapeutic application of these compounds in treating CNS disorders (Canale et al., 2016).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. Through various chemical reactions, a series of compounds were developed, showcasing the versatility of sulfonamido pyrazole derivatives in generating biologically active molecules with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis of Biologically Active Compounds
Research into the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound structurally related to this compound, highlights the compound's role in the formation of biologically active molecules. This study illustrates the compound's utility as an intermediate in synthesizing targeted molecules with potential biological activities (Richter et al., 2009).
Properties
IUPAC Name |
N-tert-butyl-4-[[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O3S/c1-12-15(13(2)21(6)20-12)26(24,25)18-11-14-7-9-22(10-8-14)16(23)19-17(3,4)5/h14,18H,7-11H2,1-6H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCVULMOPDZFQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.